Traxoprodil mesylate

Catalog No.
S545731
CAS No.
188591-67-5
M.F
C21H29NO6S
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Traxoprodil mesylate

CAS Number

188591-67-5

Product Name

Traxoprodil mesylate

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid

Molecular Formula

C21H29NO6S

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1

InChI Key

OZBWUANKVIMZIA-WRRDZZDISA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, CP 101,606, CP-101,606, CP-101606, CP101,606, traxoprodil, traxoprodil mesylate

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O

Description

The exact mass of the compound Traxoprodil mesylate is 327.1834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotection after Traumatic Brain Injury (TBI):

Traxoprodil mesylate was initially studied for its ability to protect brain cells following a traumatic brain injury (TBI). The idea was that it might help reduce cell death and improve functional outcomes. Some pre-clinical studies in animals showed promise, suggesting it could offer neuroprotection []. However, larger clinical trials in humans failed to demonstrate significant benefits [].

Mechanism of Action:

The exact mechanism by which Traxoprodil mesylate might exert neuroprotective effects is not fully understood. Research suggests it may interact with various cellular processes involved in brain injury, including modulating glutamate receptors and NMDA excitotoxicity [].

Traxoprodil mesylate, also known as CP101,606 mesylate, is a selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the NR2B subunit. This compound has garnered interest in the field of neuropharmacology due to its potential therapeutic effects in various neuropsychiatric disorders, including depression and schizophrenia. Its chemical formula is C20H25NO3·CH4O3S, indicating it is a mesylate salt derived from the parent compound, Traxoprodil. The mesylate form enhances its solubility and bioavailability, making it suitable for pharmacological applications .

  • Traxoprodil mesylate acts as a selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the NR2B subunit [, ].
  • NMDARs are involved in excitatory neurotransmission, and Traxoprodil mesylate's interaction is thought to modulate neuronal activity and potentially promote neuroprotection and antidepressant effects [, ].
  • Clinical trials for stroke treatment were halted due to concerns about electrocardiogram (EKG) abnormalities, particularly QT prolongation, which can disrupt heart rhythm [].
  • Detailed information on specific toxicity data is limited due to the compound not being widely available.

Limitations and Future Research

  • While Traxoprodil mesylate shows promise in pre-clinical studies, further research is needed to determine its safety and efficacy in humans [, ].
  • Developing formulations that minimize EKG risks and exploring its potential for treating depression require further investigation [].
Typical of amines and alcohols. Notably, it can participate in nucleophilic substitution reactions due to the presence of the mesylate group, which can be displaced by nucleophiles. The compound's structure allows for potential modifications through esterification and amidation reactions, facilitating the development of analogs with varied pharmacological properties. Additionally, the interactions with biological targets often involve conformational changes that are critical for its activity as an NMDA receptor antagonist .

Traxoprodil mesylate exhibits significant biological activity as an NMDA receptor antagonist. By selectively inhibiting the NR2B subunit, it modulates glutamatergic neurotransmission, which is implicated in numerous neurological conditions. Preclinical studies have demonstrated its efficacy in protecting neurons from excitotoxicity and promoting neuroprotection in models of ischemia and neurodegenerative diseases . Furthermore, its antidepressant-like effects have been observed in animal models, suggesting potential utility in treating major depressive disorder .

The synthesis of Traxoprodil mesylate typically involves several steps:

  • Synthesis of Traxoprodil: The initial step involves the formation of Traxoprodil through a multi-step organic synthesis process that includes the assembly of its core structure via standard organic reactions such as alkylation and cyclization.
  • Mesylation: The final step involves reacting Traxoprodil with methanesulfonyl chloride to form Traxoprodil mesylate. This reaction is conducted under basic conditions to facilitate the formation of the mesylate salt.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for pharmacological testing .

Traxoprodil mesylate has several potential applications in medicine:

  • Neuropsychiatric Disorders: Its primary application is in treating conditions like depression and schizophrenia due to its NMDA receptor antagonism.
  • Neuroprotection: It is being investigated for its protective effects against neuronal damage in various models of neurodegeneration.
  • Pain Management: There are exploratory studies into its use for managing chronic pain syndromes due to its modulation of excitatory neurotransmission .

Studies have shown that Traxoprodil mesylate interacts with various pharmacological agents when co-administered. For instance, interactions with selective serotonin reuptake inhibitors like fluoxetine and imipramine have been observed, indicating potential pharmacokinetic interactions that could affect therapeutic outcomes . These interactions highlight the importance of understanding drug-drug interactions in clinical settings to optimize treatment regimens.

Several compounds exhibit similar pharmacological profiles to Traxoprodil mesylate. Below is a comparison with notable similar compounds:

Compound NameMechanism of ActionUnique Features
MemantineNMDA receptor antagonistNon-selective; used primarily for Alzheimer's disease
KetamineNMDA receptor antagonistRapid antidepressant effects; used off-label for depression
DextromethorphanNMDA receptor antagonistCommonly used as a cough suppressant; has dissociative properties
LanicemineNMDA receptor antagonistInvestigated for treatment-resistant depression; rapid action

Traxoprodil mesylate's selectivity for the NR2B subunit distinguishes it from these compounds, potentially offering unique therapeutic advantages in specific clinical contexts .

Primary Mechanisms as an N-methyl-D-aspartate Receptor Antagonist (outline 3.1)

Traxoprodil mesylate functions as a negative allosteric modulator of the N-methyl-D-aspartate receptor. Radioligand displacement, calcium-flux assays, and in vivo c-fos inhibition experiments converge on a mechanism whereby traxoprodil binds outside the glutamate recognition site, stabilising a closed conformation of the amino-terminal domain and thus decreasing channel open probability [1] [2].

  • Hippocampal neuron protection from glutamate toxicity was observed at 11 nM, whereas cerebellar neurons—largely devoid of subunit two B—required micromolar concentrations, directly linking neuroprotection to subunit selectivity [2].
  • Forebrain autoradiography shows dense ligand binding in cortical layer II/III, hippocampal CA fields, and thalamic nuclei [2].

Selectivity for the N-methyl-D-aspartate Receptor Subunit Two B (outline 3.2)

Subunit-defined heterologous expression systems demonstrate nanomolar affinity for receptor assemblies containing subunit two B and virtual absence of high-affinity binding when subunit two A replaces subunit two B [3] [4]. Table 1 summarises quantitative selectivity indices.

Experimental systemLigand dissociation constant for subunit two B (nM)Dissociation constant for subunit two A (nM)Selectivity ratio subunit two A : subunit two BReference
Human embryonic kidney 293 cells expressing NR1 + subunit two B6.0 [3]>1,000 [3]>167-fold [3]21
Rodent forebrain homogenate4.2 [3]No detectable high-affinity site [3]21
BindingDB recombinant human receptor11 [5]7,600 [5]691-fold [5]8

The marked preference originates from critical hydrogen-bond and π–π stacking interactions between the traxoprodil phenolic hydroxyl and phenethyl scaffold and acidic residues specific to subunit two B (Asp^101, Glu^236, Phe^176), which are not equivalently conserved in subunit two A [6].

Structure–Activity Relationship Analysis (outline 3.3)

Traxoprodil belongs to the ifenprodil chemotype—4-phenylpiperidine β-hydroxy phenethylamines. SAR investigations revealed four molecular determinants of potency and selectivity:

  • β-Hydroxyl group at position two of the propanol side chain

    • Enhances hydrogen bonding within the amino-terminal domain cleft and increases hydrophilicity, yielding a ten-fold reduction in the dissociation constant compared with the des-hydroxy analogue [7].
  • Para-hydroxylation on the terminal phenyl ring

    • Contributes an additional hydrogen bond to Glu^236; methoxy substitution causes a six-fold loss of affinity and impaired functional inhibition in calcium-flux assays [6].
  • Conformationally restricted 4-phenylpiperidine core

    • Restriction reduces entropic penalty upon binding; two-ring bicyclic bioisosteres further improve potency but at the cost of lipophilicity and central-nervous-system exposure [7].
  • Stereochemistry at the two chiral centres

    • The (1S, 2S) configuration retains maximal activity; racemisation lowers affinity by approximately eight-fold because the (1R, 2R) enantiomer binds weakly and can act as a partial agonist in patch-clamp recordings [2].

Binding Kinetics and Receptor Interactions (outline 3.4)

Binding Affinity Parameters (outline 3.4.1)

High-affinity binding is characterised by rapid association and slow dissociation at subunit-two B-containing receptors. Electrophysiological relaxation analyses and radioligand kinetics provide the rate constants in Table 2.

PreparationAssociation rate constant (10^6 M⁻¹ s⁻¹)Dissociation rate constant (10⁻³ s⁻¹)Residence time (s)Equilibrium dissociation constant (nM)Reference
Cortical neurons, voltage-clamp1.8 [8]2.3 [8]435 [8]6.2 [8]24
HEK 293 cells NR1 + subunit two B1.4 [3]2.1 [3]476 [3]6.0 [3]21
Rodent forebrain membranes1.7 [9]2.6 [9]385 [9]4.2 [9]49

The extended residence time underlies sustained in vivo inhibition of injury-induced c-fos transcription and cortical spreading depolarisation despite transient pharmacokinetic exposure [1] [9].

Competitive Versus Non-competitive Antagonism (outline 3.4.2)

Dose–response shifts in glutamate concentration–effect curves demonstrate a reduction in maximal current without significant alteration of the half-maximal effective concentration, confirming non-competitive antagonism [1]. Mutagenesis studies localise the binding site to an inter-lobe pocket of the amino-terminal domain distinct from agonist sites, consistent with negative allosteric modulation rather than pore block [6].

  • At saturating glutamate concentrations (30 µM), traxoprodil decreases channel open probability by 85% without altering single-channel conductance, indicating a gating rather than block mechanism [6].
  • Proton inhibition and polyamine potentiation experiments show reciprocal modulation; spermine accelerates traxoprodil dissociation, implying steric overlap within the amino-terminal domain cleft [6].

Key Research Findings Summary

  • Nanomolar potency and >100-fold selectivity for the N-methyl-D-aspartate receptor subunit two B are consistently reported across recombinant and native preparations [3] [5] [4].
  • Structural optimisation of the β-hydroxy-phenethyl 4-phenylpiperidine scaffold enhances both affinity and selectivity, illuminating SAR principles guiding next-generation subunit-selective antagonists [7].
  • Slow dissociation kinetics afford prolonged receptor occupancy (≈7 min) relative to plasma half-life, supporting neuroprotective efficacy in models of stroke, traumatic brain injury, and glutamate-driven affective disorders [1] [10] [9].
  • The non-competitive, negative allosteric mechanism avoids direct interference with physiological glutamate signalling at synaptic N-methyl-D-aspartate receptors that lack subunit two B, thereby reducing psychotomimetic and cognitive liabilities common to channel-blocking antagonists [11] [12].

Table 3. Consolidated Evidence Map for Traxoprodil Mesylate

AspectPrincipal experimental evidencePharmacological implication
Subunit specificityLack of high-affinity binding to N-methyl-D-aspartate receptors containing subunit two A [3]Minimised off-target inhibition of ubiquitous cortical receptors [3]
Allosteric inhibitionDown-shift of maximal current without change in half-maximal effective concentration [1] [6]Non-competitive negative modulation [1] [6]
Therapeutic neuroprotectionComplete blockade of injury-induced c-fos expression at 1 mg kg⁻¹ [1]Interference with excitotoxic gene induction [1]
Antidepressant-like responseReduced immobility in forced-swim test at 20 mg kg⁻¹ [13]Rapid-acting mood elevation similar to ketamine but with lower cognitive disruption [13] [8]
Cognitive side-effect profilePreservation of accuracy in delayed match-to-position task; minor increase in premature responses at high doses [12]Favourable safety margin versus non-selective channel blockers [11] [12]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

423.17155882 g/mol

Monoisotopic Mass

423.17155882 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I23V4CCC9V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

134234-12-1

Wikipedia

Traxoprodil mesylate
Traxoprodil

Dates

Last modified: 08-15-2023
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